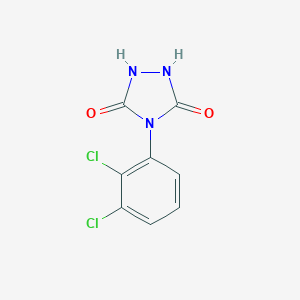
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as DCPTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
作用機序
The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity and reliability. The synthesis method of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. However, one of the limitations of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-cancer effects of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective compound for use in research. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it an exciting area of study for scientists in various fields.
合成法
The synthesis of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 2,3-dichlorophenylhydrazine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to produce 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. This synthesis method has been optimized to produce high yields of pure 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, making it a reliable and cost-effective method for producing this compound.
科学的研究の応用
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been widely studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
|---|---|
分子式 |
C8H5Cl2N3O2 |
分子量 |
246.05 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-2-1-3-5(6(4)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
InChIキー |
DLIVTZHAYCDQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B258387.png)
![3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B258390.png)
![2-{[1-(4-Chloroanilino)-2,2-diphenylvinyl]amino}ethanol](/img/structure/B258391.png)
![Ethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B258394.png)
![3-Amino-1-(3,4,5-trimethoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B258395.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B258397.png)
![3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258398.png)
![N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide](/img/structure/B258399.png)

![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)

amino]-N-cyclohexylacetamide](/img/structure/B258417.png)